BenchChemオンラインストアへようこそ!

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1956380-03-2) is a trisubstituted imidazo[1,2-a]pyridine derivative featuring bromine at the 3-position, fluorine at the 6-position, and a trifluoromethyl group at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development.

Molecular Formula C8H3BrF4N2
Molecular Weight 283.024
CAS No. 1956380-03-2
Cat. No. B2657324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1956380-03-2
Molecular FormulaC8H3BrF4N2
Molecular Weight283.024
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1F)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H
InChIKeyXFZKQGDWMJJGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1956380-03-2): A Densely Functionalized Imidazo[1,2-a]pyridine Core for Kinase-Targeted Procurement


3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1956380-03-2) is a trisubstituted imidazo[1,2-a]pyridine derivative featuring bromine at the 3-position, fluorine at the 6-position, and a trifluoromethyl group at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development . The compound has a molecular weight of 283.02 g/mol, a molecular formula of C₈H₃BrF₄N₂, and is commercially available with a purity of ≥97% .

Why Substitution with a Standard Imidazo[1,2-a]pyridine Analog Fails for 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-Dependent Projects


The imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to substitution pattern, as demonstrated by structure–activity relationship (SAR) studies in multiple kinase inhibitor series where modifications at the 2-, 3-, and 6-positions independently modulate potency, selectivity, and pharmacokinetic properties . A generic imidazo[1,2-a]pyridine analog lacking the precise combination of 3-bromo, 6-fluoro, and 2-trifluoromethyl substituents cannot replicate the electronic distribution, steric profile, or reactivity handles of this compound, resulting in divergent synthetic trajectories, altered binding characteristics, and fundamentally different downstream lead optimization paths .

Quantitative Differentiation Evidence for 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Significantly Elevated Calculated Lipophilicity (LogP) Relative to Common Imidazo[1,2-a]pyridine Analogs

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a calculated LogP of 3.25, which is 0.85 log units higher than the 6-fluoro-2-(trifluoromethyl) analog (LogP 2.40) and 1.92 log units higher than the unsubstituted imidazo[1,2-a]pyridine scaffold (LogP 1.33) . This increase in lipophilicity, driven by the introduction of the 3-bromo substituent, positions the compound closer to the optimal LogP range (3–5) for oral bioavailability and passive membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Molecular Weight and Halogen Count: Differentiating from Core Imidazo[1,2-a]pyridine Building Blocks

With a molecular weight of 283.02 g/mol and five halogen atoms (one bromine and four fluorine), 3-bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is both heavier and more halogenated than the commonly used 3-bromo-6-(trifluoromethyl) analog (MW 265.03, four halogen atoms) and the 3-bromo-6-fluoro analog (MW 215.02, two halogen atoms) . The additional mass and halogen count reflect a higher degree of functionalization, which translates into more opportunities for intermolecular interactions with biological targets.

Chemical Biology Fragment-Based Drug Discovery Library Design

Orthogonal Reactive Handles for Divergent Library Synthesis

The simultaneous presence of a 3-bromo group (suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings), a 6-fluoro group (amenable to nucleophilic aromatic substitution or further functionalization), and a 2-trifluoromethyl group (a metabolically stable lipophilic anchor) provides three distinct reactive sites that can be sequentially addressed in library synthesis . The 3-bromo-6-(trifluoromethyl) analog and the 6-fluoro-2-(trifluoromethyl) analog each possess only two of these three functional handles, limiting the scope of possible derivatization in a single synthetic sequence.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Enhanced Predicted Halogen Bond Donor Capacity Due to Electron-Withdrawing Environment

The electron-withdrawing trifluoromethyl and fluoro substituents polarize the adjacent 3-bromo group, deepening its σ-hole and enhancing its potential as a halogen bond donor. In contrast, the 3-bromo-6-(trifluoromethyl) analog (lacking the 6-fluoro group) and the 3-bromo-6-fluoro analog (lacking the 2-CF₃ group) experience weaker electron withdrawal, resulting in a less pronounced σ-hole on the bromine atom . This enhanced halogen bonding capacity could translate into stronger and more specific interactions with carbonyl oxygen atoms in kinase hinge regions.

Computational Chemistry Structure-Based Drug Design Molecular Recognition

High-Value Application Scenarios for 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine


Focused Kinase Inhibitor Library Synthesis

The compound's three orthogonal reactive handles and elevated LogP make it an ideal starting point for generating focused libraries targeting kinases such as BTK, PI3K, and FGFR. The 3-bromo group enables rapid diversification via Suzuki-Miyaura coupling, the 6-fluoro group can be substituted for additional SAR exploration, and the 2-trifluoromethyl group provides metabolic stability. This combination supports efficient hit-to-lead optimization campaigns where rapid analog synthesis is critical .

PROTAC and Bifunctional Degrader Design

The 3-bromo handle serves as a versatile attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) molecules, while the fluorine and trifluoromethyl substituents confer favorable physicochemical properties for cellular permeability and target engagement. The unique electronic profile, with enhanced halogen bonding potential, may also improve ternary complex formation with E3 ligases .

Halogen Bonding-Driven Fragment-Based Drug Discovery

The predicted enhancement of the bromine σ-hole due to adjacent electron-withdrawing groups makes this compound a valuable fragment for exploring halogen bonding interactions with kinase hinge regions. It can serve as a privileged starting fragment in structure-based design campaigns where halogen bonding is hypothesized to contribute to binding affinity and selectivity .

Quote Request

Request a Quote for 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.